Isoxazolo[5,4-C]pyridine
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Overview
Description
Isoxazolo[5,4-C]pyridine is a heterocyclic compound characterized by a fused ring system consisting of an isoxazole ring and a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoxazolo[5,4-C]pyridine can be synthesized through various methods. One common approach involves the reaction of 5-aminoisoxazoles with 1,3-dielectrophiles. For instance, 5-amino-3-methylisoxazole can react with Mannich bases in pyridine under reflux conditions to yield substituted isoxazolopyridines . Another method involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves scalable reactions such as those mentioned above. The choice of method depends on the desired substitution pattern and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: Isoxazolo[5,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield reduced derivatives of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium hydride in dimethylformamide (DMF) are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce reduced derivatives with altered electronic properties.
Scientific Research Applications
Isoxazolo[5,4-C]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: this compound derivatives are used in agrochemistry as pesticides and herbicide antidotes.
Mechanism of Action
The mechanism of action of isoxazolo[5,4-C]pyridine involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as inhibitors of cytochrome P450 enzymes, which are involved in the biosynthesis of steroid hormones . The compound’s effects are mediated through binding to these enzymes, leading to altered metabolic pathways and biological responses.
Comparison with Similar Compounds
Isoxazolo[4,5-b]pyridine: Another isoxazole-pyridine fused compound with similar biological activities.
Isoxazolo[3,4-a]pyrrolizine: A related compound with a different ring fusion pattern.
Isoxazolo[4,3-c]pyridine: Another structural isomer with distinct chemical properties.
Uniqueness: Isoxazolo[5,4-C]pyridine is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. This uniqueness contributes to its diverse reactivity and wide range of applications in various fields.
Properties
IUPAC Name |
[1,2]oxazolo[5,4-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O/c1-2-7-4-6-5(1)3-8-9-6/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTRHHSZKLAHHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1C=NO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627159 |
Source
|
Record name | [1,2]Oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64761-69-9 |
Source
|
Record name | [1,2]Oxazolo[5,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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